molecular formula C16H19N3O6 B2999362 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 899982-46-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2999362
CAS No.: 899982-46-8
M. Wt: 349.343
InChI Key: ZNGOEGANGJIHCC-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide is an oxalamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane ring at the N1-position and a 2-nitrophenyl group at the N2-position. The 2-nitrophenyl group is electron-withdrawing, influencing solubility and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c20-14(15(21)18-12-5-1-2-6-13(12)19(22)23)17-9-11-10-24-16(25-11)7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGOEGANGJIHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Structural Overview

The compound features a dioxaspiro framework combined with an oxalamide functional group. Its molecular formula is C19H24N2O5C_{19}H_{24}N_{2}O_{5}, and it has a molecular weight of approximately 362.4 g/mol . The spirocyclic structure contributes to its stability and potential interactions with various biological targets.

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer properties : Compounds containing oxalamide groups have been associated with the inhibition of cancer cell proliferation.
  • Antimicrobial effects : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory activity : Certain oxalamides can modulate inflammatory pathways.

The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in these pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the dioxaspiro framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the oxalamide functional group : This step often involves coupling reactions with nitrophenyl amines.
  • Purification and characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the aromatic ring : Variations in electron-withdrawing or electron-donating groups can significantly affect potency.
  • Spatial configuration : The three-dimensional arrangement of atoms in the spirocyclic core influences interaction with biological targets.

Case Studies

Recent studies have highlighted the potential applications of oxalamides in medicinal chemistry:

  • Anticancer Activity : A study demonstrated that similar oxalamide derivatives inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research indicated that oxalamides exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.
  • Anti-inflammatory Effects : In vivo studies showed that certain oxalamides reduced inflammation markers in animal models of arthritis, indicating therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the N1 and N2 positions, which modulate physicochemical and biological properties. Below is a comparative analysis:

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 2-Nitrophenyl C16H19N3O6 349.34 Rigid spirocyclic structure; potential hydrogen-bonding interactions
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C19H23N3O4 357.41 Umami flavor enhancer; regulatory approval (FEMA 4233)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl C18H20N2O4 328.36 Synthetic intermediate; moderate metabolic stability
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinylmethyl)oxalamide (14) 4-Chlorophenyl Thiazolyl-pyrrolidinylmethyl C18H20ClN3O3S 408.10 HIV entry inhibitor; stereoisomer-dependent activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 3-Nitrophenyl C16H19N3O6 349.34 Meta-nitro substitution alters electronic properties vs. ortho-nitro isomer
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 4-Acetamidophenyl C18H23N3O5 361.40 Acetamido group enhances hydrophilicity

Thermodynamic and Solubility Properties

  • N1,N2-Bis(2-nitrophenyl)oxalamide : Exhibits ΔH° = +15.2 kJ/mol and ΔS° = +68 J/(mol·K), indicating disruption of intramolecular hydrogen bonds during solvation. The absence of strong three-centered hydrogen bonding distinguishes it from compounds like N1-(2-carboxyaryl)-N2-aryl oxalamides .
  • Target Compound : Likely shares similar enthalpy/entropy trends due to the 2-nitrophenyl group but may exhibit stronger hydrogen bonding than N1,N2-bis(2-nitrophenyl)oxalamide due to the spirocyclic dioxolane’s rigidity .
  • Ethyl N-phenyloxalamate : ΔH° = +12.8 kJ/mol and ΔS° = +52 J/(mol·K), suggesting weaker solvent interactions compared to the target compound .

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